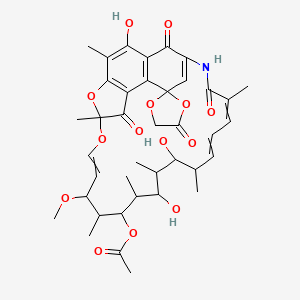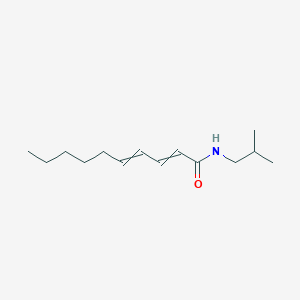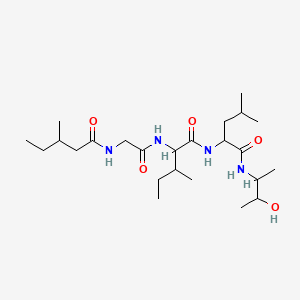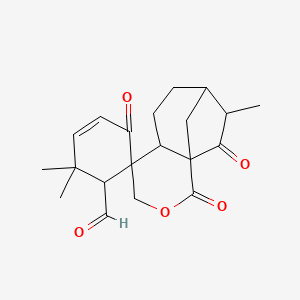
Epieriocalyxin A
Übersicht
Beschreibung
Epieriocalyxin A is a useful research compound. Its molecular formula is C20H24O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epieriocalyxin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epieriocalyxin A including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Colon Cancer Cells
Epieriocalyxin A (EpiA), derived from the herb Isodon eriocalyx, has been studied for its effects on colon cancer cells. Research indicates that EpiA can suppress the growth of Caco-2 colon cancer cells. It induces apoptosis (programmed cell death) by triggering annexin V flipping and DNA fragmentation. Additionally, EpiA has been observed to generate reactive oxygen species (ROS) in cells, causing damage to the mitochondrial membrane. Notably, it influences the expression of apoptosis-related proteins, increasing caspase 3 and Bax, and decreasing Bcl2 expression. These findings suggest EpiA's potential as a novel compound for inducing apoptosis in colon cancer therapy (Wang et al., 2015).
Cell Adhesion and Junctional Properties Modification
In another context, the expression of podocalyxin, a membrane protein, has been studied for its effects on cell adhesion and junctional properties. While not directly related to Epieriocalyxin A, this study contributes to understanding cellular processes relevant in cancer research. Podocalyxin modifies adhesion properties and affects the distribution of junctional proteins, potentially impacting cell signaling and morphology (Takeda et al., 2000).
Role in Erythroid Progenitors and Anemia Recovery
Research on podocalyxin, a molecule similar to Epieriocalyxin A in structure, has shown its expression in erythroid progenitors during stress but found it dispensable for anemia recovery. This suggests that while podocalyxin is expressed in response to stress in the erythroid lineage, it is not critical for the efficient recovery from anemia, indicating its limited role in certain therapeutic applications (Hughes et al., 2007; Maltby et al., 2009).
Electroporation in DNA-based Vaccine Delivery
Electroporation has been used to enhance the transfer of DNA vaccines and therapeutic plasmids, including those potentially carrying Epieriocalyxin A. This technique has demonstrated benefits in various species, including humans, and is being explored in clinical trials. It represents a promising method for the delivery of DNA-based treatments (Bodles-Brakhop et al., 2009).
Cancer and Podocalyxin Expression
Podocalyxin, a molecule structurally similar to Epieriocalyxin A, has been implicated in various cancers. Its expression correlates with cell migration and seeding of new hematopoietic tissues. Abnormal podocalyxin expression is observed in breast, prostate, liver, pancreatic, and kidney cancers, as well as leukemia. Understanding its activities might facilitate the development of new treatment strategies, potentially relevant to Epieriocalyxin A's applications (Nielsen & McNagny, 2009).
Eigenschaften
IUPAC Name |
2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGUZQAIRRLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(Tert-butoxy)carbonylamino]-3-[4-(4-ethoxy-2-ethylphenyl)phenyl]propan oic acid](/img/structure/B8235178.png)

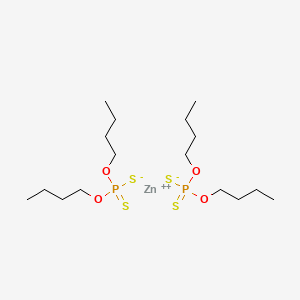

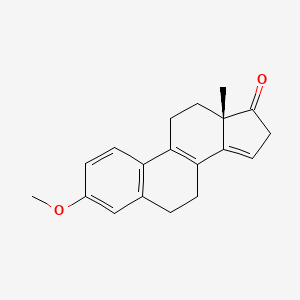
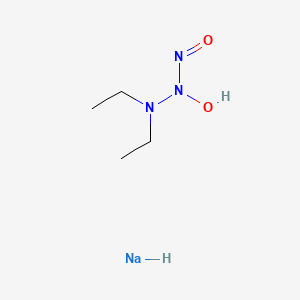
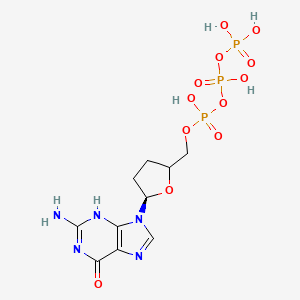
![(11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B8235229.png)
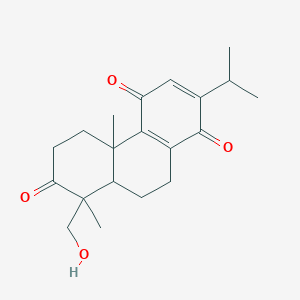
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8235242.png)
